Diazene, bis(4-iodophenyl)-, 1-oxide
Overview
Description
Diazene, bis(4-iodophenyl)-, 1-oxide is a chemical compound with the molecular formula C12H8I2N2O and a molecular weight of 450.01 g/mol. This compound is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected through a diazene (N=N) group with an oxide functional group.
Preparation Methods
The synthesis of Diazene, bis(4-iodophenyl)-, 1-oxide typically involves the reaction of 4-iodoaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-iodoaniline under controlled conditions to form the diazene compound. The reaction conditions often require low temperatures and the presence of a base to facilitate the coupling reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Diazene, bis(4-iodophenyl)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazene group to an amine group, resulting in the formation of bis(4-iodophenyl)amine.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
Diazene, bis(4-iodophenyl)-, 1-oxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the effects of diazene derivatives on biological systems.
Industry: this compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of Diazene, bis(4-iodophenyl)-, 1-oxide involves its interaction with molecular targets through its diazene and iodine functional groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed effects of the compound .
Comparison with Similar Compounds
Diazene, bis(4-iodophenyl)-, 1-oxide can be compared with other diazene derivatives, such as Diazene, bis(4-bromophenyl)-, 1-oxide and Diazene, bis(4-chlorophenyl)-, 1-oxide. These compounds share similar structural features but differ in the halogen atoms attached to the phenyl rings. The presence of different halogens can influence the reactivity and properties of the compounds, making this compound unique in its chemical behavior and applications .
Properties
IUPAC Name |
(4-iodophenyl)-(4-iodophenyl)imino-oxidoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUBSNZASNBHJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)I)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456418 | |
Record name | Diazene, bis(4-iodophenyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19618-18-9 | |
Record name | Diazene, bis(4-iodophenyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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